molecular formula C16H14N4O B2398001 N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea CAS No. 68008-13-9

N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea

Cat. No.: B2398001
CAS No.: 68008-13-9
M. Wt: 278.315
InChI Key: PEAJMWRJVVMYPG-UHFFFAOYSA-N
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Description

N-[2-(1H-Imidazol-1-yl)phenyl]-N'-phenylurea (CAS: 68008-45-7) is a urea derivative featuring an imidazole-substituted phenyl ring and a phenyl group linked via a urea bridge. Its molecular formula is C₁₇H₁₂ClF₃N₄O (molecular weight: 380.757) . The imidazole moiety enhances binding to biological targets, such as enzymes or receptors, while the urea group contributes to hydrogen-bonding interactions, improving target affinity .

Properties

IUPAC Name

1-(2-imidazol-1-ylphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(18-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-11-10-17-12-20/h1-12H,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAJMWRJVVMYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea typically involves the reaction of 2-(1H-imidazol-1-yl)aniline with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced phenylurea derivatives.

    Substitution: Substituted phenylurea derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The imidazole ring plays a crucial role in these interactions, often forming hydrogen bonds and π-π stacking interactions with the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Urea-Imidazole Family

The compound shares structural similarities with several derivatives synthesized for biological evaluation:

Compound Name Key Structural Features Biological Activity Key Findings Reference
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) Chloro-trifluoromethylphenyl substituent Anticancer (NSCLC inhibition) Induced cell cycle arrest in NSCLC cells; higher potency than parent urea
9c () Bromophenyl-thiazole-triazole-acetamide Antifungal Strong binding to fungal lanosterol-14α-demethylase via molecular docking
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Chloro-fluorophenyl and benzamide linkage Anticancer (cervical cancer) Highest activity against HeLa cells among tested derivatives
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine-imidazole hybrid Fluorescent properties Synthesized via SNAr reaction; potential for optoelectronic applications
Urea, N-[2-(1H-imidazol-1-yl)phenyl]-N'-2-naphthalenyl- Naphthalenyl substituent Unspecified (structural analogue) Broader aromatic system may enhance π-π stacking in target binding

Key Observations :

  • Substituent Effects : The trifluoromethyl group in CTPPU enhances lipophilicity and target affinity compared to the parent urea . Bromine in 9c improves antifungal activity by increasing electrophilicity .
Pharmacokinetic and Toxicity Profiles
  • ADME Properties: Imidazole derivatives with urea groups generally show moderate solubility but high membrane permeability due to the imidazole’s amphiphilic nature .
  • Toxicity Risks : Some urea-imidazole hybrids, such as those with pyrrolidinylmethyl substituents, showed reduced efficacy due to metabolic instability , emphasizing the need for balanced substituent design.

Biological Activity

N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of Imidazole Derivatives

Imidazole derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structure of this compound incorporates an imidazole ring, which is critical for its biological efficacy. Research has shown that imidazole-containing compounds can modulate various biological pathways, making them valuable in drug development.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro tests against various bacterial strains revealed significant inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)8 µg/mL
Escherichia coli (E. coli)16 µg/mL
Bacillus subtilis (B. subtilis)4 µg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria, which is crucial given the rising incidence of antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A study evaluated its cytotoxic effects on HCT116 colon cancer and HL60 leukemia cell lines, reporting IC50 values of 294 nM and 362 nM, respectively . Mechanistic studies suggest that the compound induces apoptosis through caspase activation pathways:

  • Caspase-3 Activation : Treatment with this compound resulted in a significant increase in caspase-3 activity, indicating a shift towards apoptotic cell death in treated HL60 cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Clinical Trials

A phase I clinical trial evaluated the safety and efficacy of imidazole derivatives similar to this compound in patients with advanced solid tumors. The study found that while no significant adverse effects were reported at lower doses, some patients experienced mild toxicity at higher doses . This highlights the need for careful dose management in future studies.

Comparative Studies

Comparative studies with other imidazole derivatives have shown that this compound exhibits superior antibacterial activity compared to traditional antibiotics like norfloxacin . This positions it as a promising candidate for further development in combating resistant bacterial strains.

Q & A

Q. What are the key synthetic routes for N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea, and what experimental conditions are critical for success?

The synthesis typically involves multi-step reactions, including:

  • Imidazole coupling : Reacting 2-aminophenylimidazole with phenyl isocyanate under anhydrous conditions, often using catalysts like triethylamine to facilitate urea bond formation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to isolate the product, followed by recrystallization from ethanol .
  • Validation : Confirmation via 1H^1 \text{H}-NMR (e.g., imidazole proton signals at δ 7.2–8.1 ppm) and mass spectrometry (e.g., molecular ion peak matching the molecular formula C16H13N5O\text{C}_{16}\text{H}_{13}\text{N}_5\text{O}) .

Q. How can the structure of this compound be unambiguously confirmed?

  • Spectroscopic analysis : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic and urea carbonyl signals (e.g., urea C=O at ~160 ppm) .
  • X-ray crystallography : Single-crystal studies (e.g., space group P21/cP2_1/c) reveal bond lengths (e.g., C-N urea bond ~1.38 Å) and dihedral angles between aromatic rings .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching (<2 ppm error) confirms molecular formula .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms due to imidazole’s metal-coordinating properties .
  • Cellular assays : Measure cytotoxicity (e.g., MTT assay) and receptor binding (e.g., fluorescence polarization for GPCRs) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

  • Catalyst screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Solvent optimization : Use DMF or THF for better solubility of intermediates, reducing side-product formation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining >85% yield .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values)?

  • Purity verification : Re-analyze compounds via HPLC (>98% purity) to rule out impurities affecting activity .
  • Enantiomeric resolution : Use chiral chromatography to isolate stereoisomers, as imidazole derivatives may exhibit enantiomer-specific activity .
  • Assay standardization : Validate protocols using positive controls (e.g., imatinib for kinase assays) and replicate under identical conditions .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Model interactions with target proteins (e.g., ATP-binding pockets in kinases) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using descriptors like Hammett constants .
  • MD simulations : Assess urea backbone flexibility and its impact on binding kinetics over 100-ns trajectories .

Q. How can researchers resolve spectral ambiguities in characterizing derivatives (e.g., overlapping NMR signals)?

  • 2D NMR techniques : Use HMBC\text{HMBC} to correlate imidazole protons with adjacent carbons and NOESY\text{NOESY} to confirm spatial proximity of aromatic groups .
  • Isotopic labeling : Synthesize 15N^{15}\text{N}-labeled analogs to simplify urea nitrogen signal assignment .

Methodological Considerations

Q. What analytical workflows are recommended for stability testing under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 72 hours .
  • Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t1/2t_{1/2}) and identify metabolites (e.g., hydroxylation at the phenyl ring) .

Q. How can researchers design analogues to improve solubility without compromising activity?

  • Polar substituents : Introduce sulfonate or PEG groups on the phenyl ring .
  • Prodrug strategies : Mask the urea moiety as a carbamate ester for pH-dependent release .

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